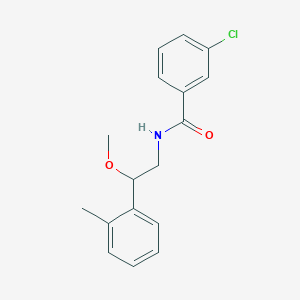

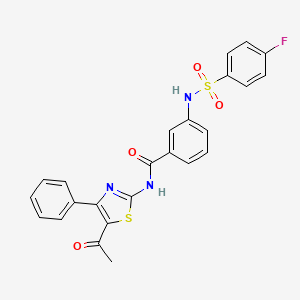

![molecular formula C15H16N4O2 B2625702 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide CAS No. 1178390-29-8](/img/structure/B2625702.png)

3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indolyl-1,2,4-oxidizable derivatives, which might be structurally similar to the compound you’re asking about, have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . These compounds have shown better inhibitory activity than the reference drug acarbose .

Synthesis Analysis

The synthesis of similar compounds, such as 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives, has been reported . These were selected in an α-glucosidase inhibition assay, leading to the discovery of indole-1 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, indolyl-1,2,4-oxidizable derivatives were found to have non-competitive inhibition on α-glucosidase .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

Several studies have focused on synthesizing novel compounds containing indole and oxadiazole moieties due to their significant antimicrobial activities. For example, Gadegoni and Manda (2013) synthesized a series of novel compounds, demonstrating antimicrobial activity against Gram-positive and Gram-negative bacteria, along with anti-inflammatory potential (Gadegoni & Manda, 2013). Similarly, Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds, which were potent urease inhibitors, indicating their potential application in treating diseases related to urease activity (Nazir et al., 2018).

Anti-inflammatory and Analgesic Properties

Kerzare et al. (2016) designed and synthesized oxadiazolyl-2-oxoindolinylidene propane hydrazides, evaluating them for anti-inflammatory and analgesic activity. Their research indicates the potential of these compounds in developing new anti-inflammatory and analgesic drugs (Kerzare et al., 2016).

Potential in Cancer Therapy

Research on the structural modification of these compounds has shown promise in anticancer applications. Wang et al. (2012) evaluated a series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles for their anticancer activities, highlighting the importance of structural modifications to enhance antiproliferative activity (Wang et al., 2012).

Antioxidant Activity

Saundane et al. (2013) synthesized 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, which were evaluated for their antimicrobial and antioxidant activities. This research opens the door to the potential use of these compounds in oxidative stress-related diseases (Saundane et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is α-glucosidase . α-glucosidase is an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose .

Mode of Action

This compound interacts with α-glucosidase in a non-competitive manner . This means that the compound binds to a site on the enzyme that is different from the active site, altering the enzyme’s shape and reducing its ability to bind to its substrate .

Biochemical Pathways

By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, leading to a reduction in blood glucose levels .

Pharmacokinetics

The compound’s effectiveness as an α-glucosidase inhibitor suggests it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action include the non-competitive inhibition of α-glucosidase and a subsequent decrease in blood glucose levels . This makes it a potential candidate for the development of novel drugs against type 2 diabetes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-10-18-15(21-19-10)9-17-14(20)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16H,6-7,9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVKYLITJYSPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-2-(difluoromethyl)phenyl]methanol](/img/structure/B2625623.png)

![6-methyl-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2625625.png)

![2,5-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2625626.png)

![N-(2-chlorophenyl)-N'-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2625627.png)

![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)

![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)